1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
This compound belongs to the spiro-heterocyclic family, characterized by a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring via a spiro junction. The structure includes two chlorine atoms at positions 9 and 5 of the aromatic rings, a 2-hydroxyphenyl substituent, and an ethanone group at the piperidine nitrogen.
The spiro architecture enhances conformational rigidity, which may improve target selectivity compared to non-spiro analogs. The 5-chloro-2-hydroxyphenyl moiety introduces both electron-withdrawing (Cl) and hydrogen-bond-donating (OH) groups, likely influencing solubility and receptor interactions .
Properties
IUPAC Name |
1-[9-chloro-2-(5-chloro-2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-13(28)26-8-6-22(7-9-26)27-19(17-11-15(24)3-5-21(17)30-22)12-18(25-27)16-10-14(23)2-4-20(16)29/h2-5,10-11,19,29H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQWUMLTSKRJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a spirocyclic structure that incorporates both pyrazole and oxazine moieties. The presence of chlorine and hydroxy groups contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of similar structures often display cytotoxic effects against various cancer cell lines. For instance, compounds with similar pyrazolo and oxazine frameworks have been reported to inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the low micromolar range .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. The presence of the chloro and hydroxy substituents is believed to enhance membrane permeability, leading to increased efficacy against microbial pathogens.
- Neuropharmacological Effects : Compounds containing piperidine rings are often investigated for their potential as anxiolytics or antidepressants. The interaction with GABA receptors has been a focal point in understanding the anxiolytic properties of similar compounds .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substituents : The introduction of chlorine atoms at specific positions has been associated with increased receptor affinity and biological activity. For example, compounds with 5-chloro substitutions showed enhanced interaction with dopamine receptors .
- Hydroxy Groups : Hydroxy groups contribute to solubility and bioavailability, which are critical for therapeutic efficacy. Their presence in the phenolic part of the molecule enhances hydrogen bonding capabilities, improving interaction with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Cell Lines | IC50 Values (μM) | References |
|---|---|---|---|
| Antitumor | MCF-7 | 16.19 ± 1.35 | |
| HCT-116 | 17.16 ± 1.54 | ||
| Antimicrobial | Various bacterial strains | Varies | |
| Neuropharmacological | GABA receptors | High affinity |
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Cytotoxicity Studies : A study on pyrazoloquinolines indicated that modifications to the pyrazole ring could significantly enhance cytotoxicity against cancer cells . This suggests that similar modifications could be explored for our compound.
- GABA Receptor Interaction : Research on benzodiazepines revealed that structural modifications could lead to varying degrees of receptor affinity, suggesting a potential pathway for enhancing the neuropharmacological profile of our compound .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that derivatives of the compound possess significant antimicrobial properties against various pathogens. For instance:
- In vitro Studies : Compounds similar in structure have demonstrated effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Preliminary investigations suggest potential anticancer activity:
- Cell Line Studies : The compound has been tested on cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis .
Antihistaminic Effects
The structural similarities to known antihistamines indicate potential applications in allergy treatments:
- Histamine Receptor Binding : Some analogs have been evaluated for their ability to block H1 receptors without sedative effects .
Case Studies
Several studies highlight the applications and effectiveness of this compound:
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations:
- Substituent Effects: The target compound’s 5-chloro-2-hydroxyphenyl group distinguishes it from analogs with 4-methoxyphenyl () or non-polar groups like furan (). The hydroxyl group may enhance solubility and hydrogen-bond interactions compared to methoxy or halogenated substituents .
- Spiro vs.
- Functional Group Diversity: The ethanone group in the target compound and contrasts with methanone () or unsubstituted piperidines (), suggesting divergent electronic profiles.
Pharmacological and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Insights
Chlorine Substitution : Chlorine at position 9 (common in –6, 12) likely enhances lipophilicity and target binding. The additional 5-Cl in the target compound may further modulate electron density in the aromatic system .
Hydroxyl vs.
Spiro Rigidity: Piperidine-containing spiro systems (target compound, ) may reduce off-target effects compared to non-spiro analogs () by limiting conformational flexibility .
Q & A
Q. What are the key synthetic pathways for synthesizing this spiro compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of halogenated aromatic precursors followed by cyclization to form the spiro framework. Critical steps include:
- Nucleophilic substitution for introducing chloro/hydroxyphenyl groups.
- Spiro-annulation using catalysts like triethylamine or DIPEA to facilitate ring closure .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves intermediate solubility .
Yield optimization requires precise temperature control (60–120°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., chloro groups at C9 and C5) and confirms spiro connectivity via coupling constants .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₁₉Cl₂N₃O₃) and detects isotopic patterns for chlorine .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between the benzo-oxazine and piperidine rings .
- HPLC-PDA : Assesses purity (>98% for pharmacological studies) and detects degradation products under stress conditions .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., chloro, hydroxyphenyl) influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Electron-withdrawing chloro groups deactivate the aromatic ring, directing electrophilic substitution to ortho/para positions of the hydroxyphenyl moiety.
- Hydroxyl group participates in hydrogen bonding, affecting solubility and intermolecular interactions in catalytic reactions. Computational studies (DFT) can map electron density to predict regioselectivity .
- Experimental validation: Compare reaction rates of halogenated analogs (e.g., fluoro vs. chloro derivatives) under identical conditions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?
- Methodological Answer :
- Dynamic NMR : Investigate temperature-dependent splitting caused by restricted rotation in the spiro system .
- Isotopic labeling : Replace labile protons (e.g., -OH) with deuterium to simplify splitting patterns .
- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .
Q. How can computational modeling predict this compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., 5-HT₂A). Key parameters include:
- Ligand flexibility : Account for spiro ring conformational changes.
- Scoring functions : Evaluate binding energy (ΔG) and hydrogen-bond networks .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
